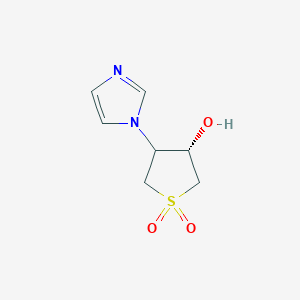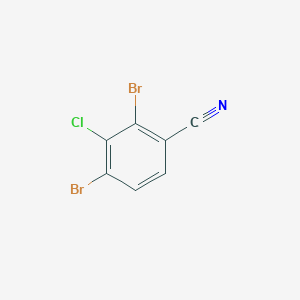
2,4-Dibromo-3-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H2Br2ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a chlorine atom at the 3 position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3-chlorobenzonitrile can be synthesized through several methods. One common method involves the bromination and chlorination of benzonitrile. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like chlorine gas or thionyl chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic ammoxidation of 2,4-dibromo-3-chlorotoluene. This process uses a catalyst, such as vanadium oxide, and involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is 2,4-dibromo-3-chloroaniline.
Oxidation: Products include 2,4-dibromo-3-chlorobenzoic acid and other oxidized derivatives.
Scientific Research Applications
2,4-Dibromo-3-chlorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-chlorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3-fluorobenzonitrile
- 2,4-Dichloro-3-bromobenzonitrile
- 2,4-Dibromo-3-iodobenzonitrile
Uniqueness
2,4-Dibromo-3-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms on the benzene ring enhances its reactivity and allows for selective functionalization in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C7H2Br2ClN |
|---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,4-dibromo-3-chlorobenzonitrile |
InChI |
InChI=1S/C7H2Br2ClN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H |
InChI Key |
PIMKXEKGMYXFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13351648.png)
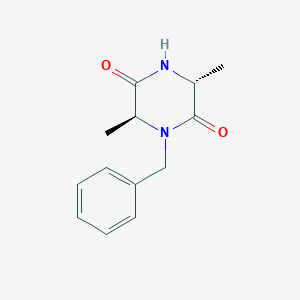
![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
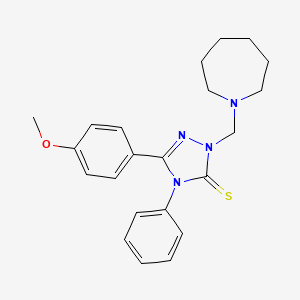

![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)
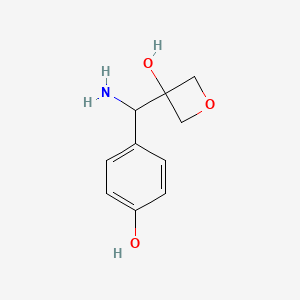
![N-(1-cyanocyclohexyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351704.png)
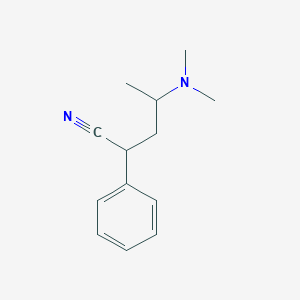
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B13351714.png)



